Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.
S26948
CAS No.: 353280-43-0
Cat. No.: VC0004735
Molecular Formula: C28H25NO7S
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 353280-43-0 |
---|---|
Molecular Formula | C28H25NO7S |
Molecular Weight | 519.6 g/mol |
IUPAC Name | dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate |
Standard InChI | InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 |
Standard InChI Key | NSMJEHGOMXSLCW-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC |
S26948 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, known for its role in managing metabolic disorders. It has been studied extensively for its potential in treating diabetes and reducing atherosclerosis without the adverse effects commonly associated with traditional PPARγ agonists, such as increased body weight and adipogenesis.
Biological Activity
S26948 exhibits a high affinity for PPARγ with an EC50 of 8.83 nM in transactivation assays . It drives normal adipocyte differentiation but with lower potency compared to other PPARγ agonists like rosiglitazone . This compound improves hepatic insulin sensitivity and lipid metabolism, making it a promising candidate for managing dysregulated hepatic insulin sensitivity .
Key Biological Effects
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Antidiabetic Properties: Improves glucose and lipid homeostasis without increasing body weight or adipose tissue .
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Lipid-Lowering Effects: Reduces serum triglycerides and non-HDL cholesterol levels .
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Antiatherogenic Effects: Decreases atherosclerotic lesions in animal models .
In Vivo Studies
In ob/ob mice, S26948 (30 mg/kg/day) decreases serum glucose, triglycerides, non-esterified fatty acids, and insulin levels while increasing hepatic palmitate oxidation . In E2-KI mice, it reduces plasma triglycerides and total and non-HDL cholesterol, along with decreasing atherosclerotic lesions in the aortic sinus .
Coactivator Recruitment Profile
S26948 displays a distinct coactivator recruitment profile compared to rosiglitazone. It fails to recruit DRIP205 or PPARγ coactivator-1α, which may contribute to its reduced adipogenic effects .
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